(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
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Overview
Description
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is a chiral amine compound characterized by a cyclopropyl ring substituted with a phenyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Dimethyl Group: The dimethyl group can be added through a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: It may be used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The cyclopropyl ring and phenyl group contribute to its binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine: The enantiomer of the compound, with similar but distinct biological activity.
Cyclopropylamines: Compounds with a cyclopropyl ring and an amine group, used in various chemical and pharmaceutical applications.
Phenylcyclopropanes: Compounds with a phenyl group attached to a cyclopropyl ring, used in organic synthesis.
Uniqueness
(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both a phenyl group and a dimethyl group on the cyclopropyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3/t11-,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-YNODCEANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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